molecular formula C22H19N5OS2 B2900070 N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954663-02-6

N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2900070
CAS No.: 954663-02-6
M. Wt: 433.55
InChI Key: FMBNMYOJSPABSO-UHFFFAOYSA-N
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Description

The compound N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide features a pyridazine core substituted with a thiazole ring (bearing a methyl group and a pyridin-3-yl moiety) and a thioacetamide linker connected to a benzyl group. Its molecular formula is C₂₂H₁₆F₃N₅OS₂ (molecular weight: 487.5) based on structural analogs reported in the literature .

Properties

IUPAC Name

N-benzyl-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS2/c1-15-21(30-22(25-15)17-8-5-11-23-13-17)18-9-10-20(27-26-18)29-14-19(28)24-12-16-6-3-2-4-7-16/h2-11,13H,12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBNMYOJSPABSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyridazine Formation: The pyridazine ring can be formed via the reaction of hydrazine with 1,4-diketones.

    Coupling Reactions: The thiazole and pyridazine rings are then coupled using a palladium-catalyzed cross-coupling reaction.

    Final Assembly: The final step involves the nucleophilic substitution reaction where the benzyl group is introduced to the thiazole-pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole or pyridazine derivatives.

    Substitution: Formation of various substituted benzyl or thiazole derivatives.

Scientific Research Applications

N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for its biological activity.

    Pharmacology: Investigation of its effects on various biological targets, including enzymes and receptors.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor activity to alter cellular signaling pathways.

    Ion Channels: Affecting ion channel function to influence cellular excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazine-Thiazole Cores

(a) 2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS: 954589-97-0)
  • Molecular Formula : C₂₂H₁₆F₃N₅OS₂
  • Key Differences : Replaces the benzyl group with a 4-(trifluoromethyl)phenyl substituent.
  • Implications : The electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduce lipophilicity compared to the benzyl analog.
(b) N-(4-Chloro-2-(pyrimidin-5-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (Reference FA3)
  • Molecular Formula: Not explicitly stated, but features a propanamide chain with a trifluoropropylthio group .
  • Key Differences : Replaces the pyridazine-thiazole core with a pyrimidine-thiazole system and introduces a propargyl group.
  • Implications : The propargyl and trifluoropropylthio groups may confer pesticidal activity, as seen in related agrochemical derivatives .

Analogues with Imidazo[2,1-b]thiazole Cores

(a) N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5k)
  • Molecular Formula : C₃₀H₃₀N₆O₂S
  • Key Differences : Substitutes the pyridazine-thiazole system with an imidazo[2,1-b]thiazole core and adds a piperazine-methoxybenzyl group.
  • Implications : The extended piperazine moiety likely improves solubility, while the imidazothiazole core may enhance kinase inhibition activity .
(b) 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-fluorobenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5n)
  • Molecular Formula : C₂₉H₂₆ClFN₆OS
  • Key Differences : Incorporates a 4-chlorophenyl group on the imidazothiazole and a fluorobenzyl-piperazine substituent.
  • Implications : The chloro and fluoro substituents may optimize target binding affinity in antimicrobial or anticancer contexts .

Thioacetamide Derivatives in Agrochemical Research

(a) N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)-N-(prop-2-yn-1-yl)propanamide (Compound P1)
  • Molecular Formula: Not explicitly provided but structurally related to pesticidal derivatives .
  • Key Differences : Uses a propanamide chain with a methylthio group instead of the acetamide linker.
  • Implications : The propanamide backbone and propargyl group are common in pesticidal agents, suggesting divergent applications compared to the benzyl-acetamide analog .
(b) N-(But-2-yn-1-yl)-4-methyl-2-(pyridin-3-yl)thiazol-5-amine (CA16)
  • Molecular Formula : C₁₃H₁₂N₄S
  • Key Differences : Lacks the pyridazine and acetamide moieties, focusing on a simpler thiazol-5-amine scaffold.
  • Implications : The absence of the pyridazine ring may reduce steric hindrance, facilitating interactions with insecticidal targets .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight Potential Applications Reference
N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide Pyridazine-thiazole Benzyl, methyl, pyridin-3-yl 487.5 Medicinal chemistry
2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide Pyridazine-thiazole 4-(Trifluoromethyl)phenyl 487.5 Agrochemistry
N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Imidazo[2,1-b]thiazole Piperazine-methoxybenzyl, phenyl 539.2 Kinase inhibition
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)-N-(prop-2-yn-1-yl)propanamide Thiazole-propanamide Propargyl, methylthio ~350 (estimated) Pesticidal activity

Key Research Findings

  • Structural Flexibility : The pyridazine-thiazole core allows for diverse substitutions, enabling tuning of electronic properties (e.g., trifluoromethyl for agrochemical stability vs. benzyl for medicinal applications ).
  • Biological Activity : Imidazo[2,1-b]thiazole derivatives exhibit potent kinase inhibition (e.g., 5k, 5n ), while propanamide-thiazole analogs show pesticidal efficacy .
  • Synthetic Challenges : Lower yields in derivatives like Reference FA3 (28% ) highlight the complexity of introducing trifluoropropylthio groups compared to simpler acetamide linkages.

Biological Activity

N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular and anticonvulsant properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N5OS2C_{22}H_{19}N_{5}OS_{2}, with a molecular weight of 433.55 g/mol. The compound features multiple functional groups, including thiazole and pyridazine moieties, which may contribute to its biological activity.

Antitubercular Activity

Recent studies have focused on the synthesis and evaluation of substituted benzamide derivatives for their anti-tubercular activity. Although specific data on this compound is limited, related compounds have shown promising results against Mycobacterium tuberculosis. For instance, derivatives with similar structural features exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant inhibitory effects against the pathogen .

CompoundIC50 (μM)IC90 (μM)
6a1.353.73
6e1.854.00
6h2.1840.32

Anticonvulsant Activity

N-benzyl derivatives have been explored for their anticonvulsant properties. Studies indicate that certain substituted N-benzyl compounds exhibit potent anticonvulsant activity, with ED50 values comparable to established medications like phenytoin. For example, specific derivatives demonstrated ED50 values of 8.3 mg/kg and 17.3 mg/kg in mouse models, highlighting their potential as effective anticonvulsants .

Case Studies

  • Antitubercular Screening : A series of benzamide derivatives were synthesized and tested for their activity against M. tuberculosis. The most active compounds were further evaluated for cytotoxicity on human embryonic kidney cells, demonstrating low toxicity while maintaining significant antimicrobial efficacy.
  • Anticonvulsant Evaluation : In a study assessing various N-benzyl derivatives for anticonvulsant activity, certain compounds exhibited strong protective effects in seizure models, suggesting their potential utility in treating epilepsy.

Q & A

Basic: How can I optimize the synthesis of N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide?

Methodological Answer:
The synthesis requires precise control of reaction parameters:

  • Solvent Selection: Polar aprotic solvents like DMF or THF are preferred for nucleophilic thiol-acetamide coupling, as they enhance reactivity while minimizing side reactions .
  • Temperature: Maintain 60–80°C during the pyridazine-thiol coupling step to balance reaction rate and product stability .
  • Catalysts: Use base catalysts (e.g., NaH or K₂CO₃) to deprotonate the thiol group, accelerating nucleophilic substitution .
  • Purity Monitoring: Employ HPLC with a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to track intermediates and final product purity .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural validation:

  • NMR Spectroscopy: Use ¹H/¹³C NMR in DMSO-d₆ to confirm connectivity of the thiazole (δ 7.8–8.2 ppm), pyridazine (δ 8.5–9.0 ppm), and benzyl groups (δ 4.5–5.0 ppm for CH₂) .
  • Mass Spectrometry: High-resolution ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 478.12) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing, grow crystals via slow evaporation in EtOAc/hexane .

Advanced: How should I design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:
Focus on systematic structural modifications:

  • Core Modifications: Replace the pyridin-3-yl group with other heterocycles (e.g., pyrazine or thiophene) to assess binding affinity changes .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl moiety to evaluate metabolic stability .
  • Biological Assays: Test analogs against target enzymes (e.g., kinase inhibition assays) and compare IC₅₀ values. For example:
Analog ModificationTarget EnzymeIC₅₀ (µM)Key Finding
Pyridin-3-yl → Thiophen-2-ylKinase X0.45Improved selectivity
Benzyl → 4-NitrobenzylKinase Y1.20Reduced off-target activity

Advanced: How can I resolve contradictions in biological activity data across assays?

Methodological Answer:
Address discrepancies through:

  • Purity Verification: Reanalyze compound purity via HPLC; impurities >5% can skew activity results .
  • Assay Conditions: Standardize buffer pH (e.g., 7.4 vs. 6.8) and temperature (25°C vs. 37°C) to ensure reproducibility .
  • Target Profiling: Use proteome-wide screening (e.g., affinity chromatography or SPR) to identify off-target interactions .

Basic: What functional groups are critical for the compound’s reactivity and bioactivity?

Methodological Answer:
Key groups include:

  • Thioacetamide (-S-C(=O)-N-): Participates in hydrogen bonding with enzyme active sites; susceptible to oxidation (store under N₂) .
  • Pyridazine Ring: Acts as a planar scaffold for π-π stacking with aromatic residues in targets .
  • Benzyl Group: Modulates lipophilicity; substituents (e.g., electron-donating -OCH₃) enhance membrane permeability .

Advanced: How do I perform computational docking studies to predict target interactions?

Methodological Answer:

  • Software Setup: Use AutoDock Vina with the compound’s 3D structure (optimize geometry via Gaussian09 at B3LYP/6-31G* level) .
  • Target Preparation: Retrieve protein structures (e.g., Kinase X, PDB: 3ABC) and remove water molecules.
  • Validation: Compare docking poses with experimental SAR data (e.g., if -NO₂ substitution improves binding, verify via ΔG calculations) .

Basic: What are common side reactions during synthesis, and how can I mitigate them?

Methodological Answer:

  • Thiol Oxidation: Add antioxidants (e.g., BHT) to the reaction mixture and use degassed solvents .
  • Pyridazine Ring Decomposition: Avoid prolonged heating (>80°C); monitor via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .
  • Byproduct Formation: If N-benzyl over-alkylation occurs, reduce equivalents of benzyl bromide and use slower addition rates .

Advanced: How do I assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h; analyze degradation via LC-MS .
  • Thermal Stability: Perform TGA/DSC to determine decomposition temperature (>150°C suggests suitability for oral formulations) .
  • Light Sensitivity: Expose to UV light (254 nm) and monitor photodegradation products using HPLC-DAD .

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